molecular formula C15H19NO2 B15359575 trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one

trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one

Cat. No.: B15359575
M. Wt: 245.32 g/mol
InChI Key: ZHUQULSCXGTIGH-HIFRSBDPSA-N
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Description

trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one is a heterocyclic compound comprising a six-membered benzylhexahydro-2H-pyran ring fused with a pyridine moiety. It is an intriguing compound in both synthetic and biological chemistry due to its unique structural attributes.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one typically involves the cyclization of an appropriate benzyl-substituted precursor under controlled conditions. The key reaction steps can include:

    • Cyclization Reactions: : Using a suitable catalyst and solvent system under specific temperature conditions.

    • Hydrogenation: : Converting double bonds into single bonds through a hydrogenation process with catalysts like Pd/C.

  • Industrial Production Methods

    • Bulk Synthesis: : Carried out in large reactors with precise control over reaction parameters like temperature, pressure, and pH.

    • Purification Processes: : Employing techniques such as crystallization, distillation, or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

  • Types of Reactions It Undergoes

    • Oxidation: : Can be oxidized using common oxidizing agents such as KMnO₄ or Na₂Cr₂O₇ to introduce functional groups.

    • Reduction: : Reduction processes using reagents like LiAlH₄ to alter functional groups for further synthetic applications.

    • Substitution: : Undergoes various substitution reactions with reagents such as halogens or nucleophiles.

  • Common Reagents and Conditions Used in These Reactions

    • Oxidation: : KMnO₄ in acidic conditions.

    • Reduction: : LiAlH₄ in anhydrous conditions.

    • Substitution: : Use of halogenating agents like Cl₂ or nucleophiles like NaOH.

  • Major Products Formed from These Reactions

    • Oxidation Products: : Introduction of carbonyl or hydroxyl groups.

    • Reduction Products: : Conversion to alkanes or alcohols.

    • Substitution Products: : Formation of halogenated or alkylated derivatives.

Scientific Research Applications

  • Chemistry

    • Used as an intermediate in the synthesis of complex organic molecules.

    • Studied for its unique chemical reactivity and stability.

  • Biology

    • Potential role in drug design and development due to its ability to interact with biological targets.

    • Utilized in biochemical studies to understand enzyme interactions.

  • Medicine

    • Investigated for potential therapeutic applications, including anti-inflammatory and antiviral properties.

    • Examined for its role in modulating biological pathways in various diseases.

  • Industry

    • Employed in the manufacture of fine chemicals and pharmaceuticals.

    • Utilized in the development of specialty materials with unique properties.

Mechanism of Action

  • Molecular Targets and Pathways Involved

    • Interacts with specific enzymes and receptors in biological systems.

    • May modulate pathways involved in inflammation, immune response, and cell signaling.

  • Mechanistic Insights

    • Forms transient intermediates that bind to active sites of enzymes.

    • Influences the conformation and activity of molecular targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

  • Similar Compounds

    • trans-5-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one

    • trans-7-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one

  • Uniqueness of trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one

    • The specific position of the benzyl group provides unique chemical reactivity and biological activity.

    • Distinguished by its stability and ease of synthesis compared to other similar compounds.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

(4aS,8aS)-6-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,2-c]pyridin-4-one

InChI

InChI=1S/C15H19NO2/c17-14-7-9-18-15-6-8-16(11-13(14)15)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2/t13-,15+/m1/s1

InChI Key

ZHUQULSCXGTIGH-HIFRSBDPSA-N

Isomeric SMILES

C1CN(C[C@H]2[C@H]1OCCC2=O)CC3=CC=CC=C3

Canonical SMILES

C1CN(CC2C1OCCC2=O)CC3=CC=CC=C3

Origin of Product

United States

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